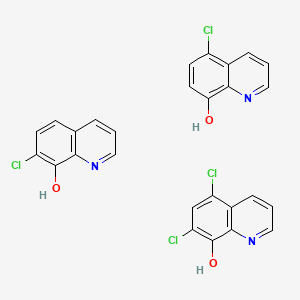

Halquinols

Overview

Description

Halquinols are a group of antimicrobial compounds derived from quinoline. They are primarily used in veterinary medicine for their broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa. This compound are known for their effectiveness in treating skin infections and promoting growth in poultry and swine .

Mechanism of Action

Target of Action

Halquinol is a broad-spectrum antimicrobial agent . It primarily targets the respiratory enzymes in the cytoplasmic membrane of various organisms, including bacteria, fungal cells, and protozoa . These enzymes play a crucial role in the energy production of these organisms.

Mode of Action

Halquinol interacts with its targets by combining with the prosthetic metallic group of the respiratory enzymes in the cytoplasmic membrane of bacteria . This interaction inhibits the respiration process, thereby leading to the destruction of the bacteria . Additionally, halquinol has a mechanism to slow peristalsis in the gut, thus helping to increase the absorption of nutrients from the gut .

Biochemical Pathways

It is known that halquinol disrupts the energy production of target organisms by inhibiting their respiratory enzymes . This disruption affects the survival and proliferation of these organisms, leading to their eventual destruction .

Pharmacokinetics

Halquinol is orally administered at a feed inclusion rate of 60-600 mg/kg (corresponding to around 2.4-24 mg/kg bw in swine), for up to 15 consecutive days It is known that halquinol works in the gastrointestinal (gi) tract .

Result of Action

The action of halquinol results in several molecular and cellular effects. It modulates gut morphology, improves ileal digestibility, maintains the intestinal population of Lactobacillus, and reduces pathogenic bacteria such as Staphylococcus aureus, Salmonella, Escherichia coli, and Clostridium spp . These effects contribute to improved growth performance in animals .

Action Environment

The efficacy and stability of halquinol can be influenced by various environmental factors. For instance, the compound’s antimicrobial action can be affected by the microbial load in the animal’s gut . Additionally, the compound’s action can be influenced by the animal’s diet and overall health status.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of halquinols involves the halogenation of 8-hydroxyquinoline. The process typically includes the following steps :

Halogenation: 8-hydroxyquinoline is reacted with hydrochloric acid and hydrogen peroxide at a controlled temperature of 60°C. This reaction produces a halogenation solution.

Neutralization: The halogenation solution is neutralized by adding liquid caustic soda to adjust the pH to 7.

Refrigeration and Centrifugation: The neutralized solution is cooled to 3-6°C to induce crystallization, followed by centrifugation to obtain a wet product.

Drying: The wet product is vacuum dried at 60°C until the water content is less than 0.5%.

Pulverization: The dried solid is pulverized and packaged to obtain the finished product.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring consistency and purity of the final product. The process is optimized to reduce energy consumption and improve yield .

Chemical Reactions Analysis

Halquinols undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

Substitution: this compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Less chlorinated quinoline derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Halquinols have a wide range of applications in scientific research :

Chemistry: Used as intermediates in the synthesis of other quinoline derivatives.

Biology: Studied for their antimicrobial properties against various pathogens.

Medicine: Used in topical formulations for treating skin infections.

Industry: Employed as growth promoters in poultry and swine, enhancing nutrient absorption and digestion.

Comparison with Similar Compounds

Halquinols are unique due to their broad-spectrum antimicrobial activity and stability. Similar compounds include:

Chloroxine: Another quinoline derivative with bacteriostatic and fungistatic properties.

5,7-Dichloro-8-hydroxyquinoline: A major component of this compound with similar antimicrobial activity.

5-Chloro-8-hydroxyquinoline: Another component of this compound with antimicrobial properties.

This compound stand out due to their effectiveness in veterinary applications and their ability to promote growth in livestock without significantly affecting microbial membership .

Properties

IUPAC Name |

5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO.2C9H6ClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-4,13H;2*1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQBENAYFZFNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H17Cl4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230490 | |

| Record name | Halquinols | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8067-69-4 | |

| Record name | Halquinols [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008067694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halquinols | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of halquinol?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that halquinol exhibits a non-specific depression of tone and motility in isolated intestinal smooth muscle. This effect is also observed in the intestines of intact animals []. These properties are believed to contribute to its therapeutic benefits.

Q2: What is the chemical composition of halquinol?

A2: Halquinol is not a single compound but a mixture obtained by chlorinating 8-hydroxyquinoline. It consists of three main components: 5,7-dichloroquinolin-8-ol (57-74%), 5-chloroquinolin-8-ol (23-40%), and 7-chloroquinolin-8-ol (up to 4%) [][12].

Q3: Are there analytical methods to differentiate and quantify the individual components of halquinol?

A3: Yes, techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) have been successfully employed to identify and quantify the individual components of halquinol in bulk drug powders and pharmaceutical formulations [][13].

Q4: What are the primary applications of halquinol?

A4: Halquinol has been traditionally utilized in animal husbandry, particularly in poultry and swine rearing, for its antimicrobial properties to combat microbial infections and potentially promote growth [].

Q5: Has halquinol been investigated for its effectiveness against bacterial infections in fish?

A5: Yes, studies have explored the addition of halquinol to artificial feed for its potential to control bacterial infections in fish, particularly in baung (Mystus nemurus) seed [].

Q6: What challenges are associated with the formulation of halquinol?

A6: Halquinol's low solubility in water presents challenges in its formulation and can potentially impact its bioavailability [].

Q7: Are there strategies to improve halquinol's stability or solubility?

A7: Research suggests that incorporating halquinol into a cream or Plastibase formulation can enhance its stability for topical applications [].

Q8: What is known about the toxicity of halquinol?

A8: Studies in rats indicate that halquinol, at higher doses, can exhibit hepatotoxic and nephrotoxic effects. These effects are dose-dependent and were observed after 28 days of oral administration [].

Q9: Does halquinol leave residues in animal products?

A9: Yes, a study in Catla catla (a fish species) found that halquinol residues were detectable in tissues after 7 days of treatment []. This highlights the importance of withdrawal periods to ensure food safety.

Q10: Are there potential alternatives to halquinol for growth promotion in livestock?

A10: Yes, research is actively exploring various alternatives, including probiotics, prebiotics, organic acids, and phytogenic feed additives [][18][22][28]. These alternatives aim to achieve similar growth-promoting effects while minimizing the potential risks associated with antimicrobial resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,10-dimethyl-5-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),5,8,10,12-pentaene](/img/structure/B1201455.png)

![(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene](/img/structure/B1201458.png)

![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)

![[6-[[7-Acetyloxy-15-(3-formylbut-3-en-2-yl)-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B1201468.png)